molecular formula C22H29Cl3N2O3 B3992503 1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride

1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride

Cat. No.: B3992503
M. Wt: 475.8 g/mol
InChI Key: BJJOZGHMWLYYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride is a complex organic compound that features a piperazine ring, a phenyl group, and a hydroxypropoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between diamine and in situ generated sulfonium salt . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like DMSO (Dimethyl sulfoxide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride is unique due to its specific structural features, including the combination of a piperazine ring with a hydroxypropoxy moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

1-[4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3.2ClH/c1-16-3-6-19(23)13-22(16)25-11-9-24(10-12-25)14-20(27)15-28-21-7-4-18(5-8-21)17(2)26;;/h3-8,13,20,27H,9-12,14-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJOZGHMWLYYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride
Reactant of Route 5
1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-[3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.